2-(3-Methylisoxazol-5-yl)acetonitrile
Description
Contextualization within Heterocyclic Chemistry and the Significance of Isoxazole (B147169) Scaffolds
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of medicinal and materials science. ethernet.edu.et Among the vast array of heterocyclic structures, the isoxazole ring system—a five-membered ring containing one nitrogen and one oxygen atom in adjacent positions—is of paramount importance. nih.gov
Isoxazole scaffolds are considered "privileged structures" in drug discovery. rsc.org This is due to their versatile chemical nature, which allows for extensive modification, and their ability to participate in various biological interactions. researchgate.net The isoxazole ring is a key pharmacophore found in numerous therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org Its presence in a molecule can influence physicochemical properties favorably, potentially leading to increased affinity for biological targets. researchgate.net The stability of the isoxazole ring, coupled with the potential for the weak nitrogen-oxygen bond to facilitate ring-cleavage reactions, adds to its synthetic versatility. nih.gov Recent advances in synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, have further expanded the ability of chemists to create a wide array of isoxazole derivatives. nih.govrsc.org
Importance of Acetonitrile (B52724) Derivatives as Chemical Building Blocks
The acetonitrile group (–CH₂CN) attached to the isoxazole ring in 2-(3-Methylisoxazol-5-yl)acetonitrile (B1365010) is a critical functional group that imparts significant synthetic utility. Acetonitrile and its derivatives are not merely solvents but are highly valued as versatile building blocks in organic synthesis. researchgate.net The key to their reactivity lies in both the methylene (B1212753) (–CH₂–) and the nitrile (–C≡N) components.
The protons on the carbon adjacent to the nitrile group are acidic, allowing for deprotonation by a strong base to form a cyanomethyl anion. researchgate.net This anion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrile group itself is a versatile precursor that can be transformed into other important functional groups, such as amines, carboxylic acids, and amides, through reactions like reduction and hydrolysis. This dual reactivity makes acetonitrile derivatives, including the subject compound, powerful intermediates for constructing complex molecular architectures. researchgate.netacs.org They are instrumental in cyanomethylation, cyclization, and cyanation reactions, among others. researchgate.net
Overview of Current Research Trajectories for this compound and Related Structures
Current research involving this compound and its analogs primarily focuses on its application as a precursor in the synthesis of novel, biologically active compounds. Its bifunctional nature allows it to be a linchpin in the assembly of diverse molecular scaffolds.
Researchers are leveraging this compound in the development of new synthetic strategies that are often more cost-effective and environmentally friendly. smolecule.com For instance, it is used in metal-free synthetic routes to generate diverse collections of heterocyclic molecules, which accelerates drug discovery programs. smolecule.com The reactivity of the acetonitrile moiety enables its use in cascade reactions and multicomponent condensations to build complex structures in a single pot. Investigations have shown its utility in synthesizing derivatives with potential as antioxidant, antibacterial, and neuroreceptor ligands. smolecule.com The synthesis of various substituted isoxazoles, pyrrolones, and furanones often involves intermediates structurally related to this compound, highlighting the broad applicability of this structural motif in synthetic and medicinal chemistry. researchgate.netnih.gov
Below is a table summarizing the key structural features and their synthetic importance:
| Structural Component | Key Feature | Significance in Synthesis |
| 3-Methylisoxazole (B1582632) Ring | Aromatic, five-membered heterocycle | Provides a stable, modifiable scaffold; known pharmacophore with diverse biological activities. nih.govresearchgate.netnih.gov |
| Acetonitrile Group (-CH₂CN) | Acidic α-protons, convertible nitrile | Acts as a nucleophile precursor (cyanomethyl anion); can be transformed into amines, carboxylic acids, etc. researchgate.net |
The ongoing exploration of this compound continues to open new avenues in the design and synthesis of novel compounds with significant potential in various scientific fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWQNSRWYPPKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methylisoxazol 5 Yl Acetonitrile and Its Analogs
Retrosynthetic Analysis and Strategic Precursors for Isoxazole (B147169) Acetonitrile (B52724) Systems
Retrosynthetic analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile (B1365010) identifies two primary disconnection points, leading to distinct synthetic strategies. The first approach involves a C-C bond disconnection between the isoxazole ring and the acetonitrile group. This suggests a synthesis route where a functionalized 3-methylisoxazole (B1582632) (e.g., a 5-halo-3-methylisoxazole) is coupled with a synthon for the cyanomethylene (-CH2CN) group.
A second major strategy involves the disconnection of the N-O and C-C bonds within the isoxazole ring itself. This approach, characteristic of cycloaddition reactions, points towards constructing the heterocyclic ring from acyclic precursors. Key precursors for this strategy typically include a source for the C3-C4-C5 fragment (like a substituted alkyne or alkene) and a source for the N-O-C3 fragment, often a nitrile oxide. For the target molecule, this would involve precursors that establish the 3-methyl and 5-cyanomethyl substituents.
| Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |
| C(5)-CH2CN Bond Cleavage | 5-Halo-3-methylisoxazole, Cyanide source (e.g., KCN, NaCN) or Acetonitrile anion equivalent | Nucleophilic Substitution / Cross-Coupling Reaction |
| Isoxazole Ring Cleavage | Acetonitrile N-oxide, Propargyl derivative (e.g., 3-butyn-1-ol (B147353) followed by functional group manipulation) | [3+2] Cycloaddition |
| Isoxazole Ring Cleavage | Hydroxylamine (B1172632), A β-keto nitrile or equivalent (e.g., 4-cyano-2-butanone) | Condensation/Cyclization |
Classical Synthetic Approaches to this compound
Traditional methods for synthesizing the this compound scaffold rely on well-established reactions in organic chemistry.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and common method for constructing five-membered heterocyclic rings like isoxazoles. mdpi.com This reaction involves a 1,3-dipole (a nitrile oxide) reacting with a dipolarophile (an alkyne or alkene). researchgate.net To form the 3,5-disubstituted isoxazole ring of the target molecule, a nitrile oxide is reacted with an appropriately substituted alkyne. The regioselectivity of the cycloaddition is a key consideration, as it determines the substitution pattern of the resulting isoxazole. mdpi.com
For instance, the reaction of acetonitrile N-oxide with a terminal alkyne bearing a protected hydroxymethyl group (like propargyl alcohol) would yield a 3-methyl-5-(hydroxymethyl)isoxazole intermediate. This intermediate can then be converted to the target acetonitrile. The reaction of nitrile oxides with 1,3-dicarbonyl compounds in water under mild basic conditions also provides an environmentally friendly route to trisubstituted isoxazoles. nih.gov
This strategy involves the formation of the key carbon-carbon bond between a pre-synthesized isoxazole ring and the acetonitrile side chain. Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. nih.gov A common approach is the Suzuki coupling, where an organoboron compound is coupled with an organohalide. dcu.ie
For example, 5-bromo-3-methylisoxazole (B1527752) can be reacted with a suitable organometallic reagent containing the cyanomethylene group. A two-step protocol has been developed for introducing cyanomethylene groups to aromatics and heteroaromatics, which involves a palladium-mediated cross-coupling reaction to introduce an isoxazole unit, followed by the release of the cyanomethylene function. nih.gov This highlights the versatility of isoxazoles as intermediates in the synthesis of aryl- and heteroarylacetonitriles.
Building upon simpler, readily available starting materials is a cornerstone of synthetic chemistry. One pathway involves starting with a simple acetonitrile derivative, such as acetoacetonitrile, which can be generated from ethyl acetate (B1210297) and acetonitrile. google.com This precursor can then undergo reaction with hydroxylamine under basic conditions to form the 5-methylisoxazole (B1293550) ring, with the amino group at the 3-position which would require further modification. google.com
Alternatively, a pre-formed 3-methylisoxazole with a suitable functional group at the 5-position can be elaborated into the acetonitrile moiety. For example, 3-methyl-5-(halomethyl)isoxazole can undergo nucleophilic substitution with a cyanide salt to yield the desired product. Similarly, 3-methyl-5-isoxazolecarboxaldehyde can be converted to the nitrile through a multi-step sequence, such as conversion to the oxime followed by dehydration.
Modern Synthetic Innovations and Green Chemistry Approaches
Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of chemical processes. bohrium.comniist.res.in These principles have been applied to the synthesis of isoxazoles, leading to the development of greener alternatives to classical methods. mdpi.comresearchgate.net Techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.com The use of water as a solvent and the development of catalyst-free reaction conditions are also key areas of focus in green synthetic chemistry for isoxazole derivatives. mdpi.com
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of synthesizing this compound and its analogs, various catalytic systems are employed.
Metal-Free Synthetic Strategies for Isoxazole Derivatives
The synthesis of isoxazole rings, the core structure of this compound, has traditionally relied on metal catalysts. However, growing environmental and economic concerns have spurred the development of metal-free alternatives. These strategies primarily revolve around the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and a dipolarophile (such as an alkyne or alkene). rsc.orgnih.gov
A cornerstone of metal-free isoxazole synthesis is the in-situ generation of nitrile oxides from precursors like aldoximes or hydroximoyl chlorides. nih.govmdpi.com Various reagents and conditions have been developed to facilitate this transformation without the need for transition metals.
Key Metal-Free Approaches:
Base-Mediated Synthesis: Mild organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et3N) can promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.orgnih.gov For instance, N-Boc-masked chloroximes react with alkynes or enamines in the presence of a mild base like NaHCO₃ or Et₃N to yield isoxazoles on a multigram scale. rsc.org
Hypervalent Iodine Reagents: Hypervalent iodine compounds, such as Hydroxy(tosyloxy)iodobenzene (HTIB), serve as effective oxidants to convert aldoximes into nitrile oxides for subsequent cycloaddition. nih.gov A catalytic system using 2-iodobenzoic acid and m-CPBA has been developed for the intramolecular oxidative cycloaddition of aldoximes, where a hydroxy(aryl)iodonium tosylate is the key intermediate. mdpi.com
Nitrite (B80452) Salts and Esters: Reagents like tert-butyl nitrite (TBN) can act as both a radical initiator and a source of the N-O fragment required for isoxazole ring formation from precursors like methyl azaarenes. nih.govresearchgate.net This method allows for the one-pot synthesis of complex isoxazole-fused systems. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate metal-free cycloaddition reactions, often leading to shorter reaction times and improved yields. nih.gov For example, the reaction of aryl oximes with TsN(Cl)Na·3H₂O under microwave conditions provides a rapid route to 3,5-disubstituted isoxazoles. nih.gov
Aqueous and Solvent-Free Conditions: To enhance the green credentials of these syntheses, reactions are increasingly performed in environmentally benign solvents like water or even under solvent-free conditions. nih.govnih.govrsc.org A method for synthesizing 3,4,5-trisubstituted isoxazoles utilizes a [3+2] cycloaddition in an aqueous medium at room temperature. nih.gov
The following table summarizes selected metal-free synthetic methodologies for isoxazole derivatives.
| Reagent/Catalyst System | Precursors | Key Features | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Nitrile Oxides and Alkynes | Promotes 1,3-dipolar cycloaddition without metal catalysts. | nih.gov |
| tert-Butyl Nitrite (TBN) | Methyl azaarenes, Alkynes | Acts as a radical initiator and N-O source in a one-pot process. | nih.govresearchgate.net |
| Hypervalent Iodine(III) Species | Alkyne/Alkene-tethered Aldoximes | Catalytic intramolecular oxidative cycloaddition. | mdpi.com |
| Mild Base (e.g., NaHCO₃) | N-Boc-masked Chloroxime, Alkyne/Enamine | Suitable for multigram scale synthesis. | rsc.org |
| Microwave Irradiation | Aryl Aldehydes, Hydroxylamine | Accelerates reaction times significantly. | nih.gov |
| Water (as solvent) | Nitrile Oxides, 1,3-Diketones | Environmentally friendly, proceeds at room temperature. | nih.gov |
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater reproducibility. springerprofessional.desci-hub.semdpi.com These benefits are particularly relevant for the synthesis of heterocyclic compounds like isoxazoles, which are prevalent in the pharmaceutical industry. springerprofessional.denih.gov
The application of flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process, minimizing manual handling and isolation of potentially unstable intermediates. researchgate.net A notable example is the three-step continuous flow synthesis of trisubstituted isoxazoles from aldehyde starting materials. researchgate.net This process integrates oxime formation, chlorination to a hydroximoyl chloride, and a final cycloaddition step into a seamless sequence. researchgate.net
Key Advantages of Flow Synthesis for Isoxazoles:
Safety: Flow reactors handle small volumes of reagents at any given time, which mitigates the risks associated with exothermic reactions or the use of hazardous intermediates like hydroximoyl chlorides or in-situ generated chlorine gas. springerprofessional.deresearchgate.net
Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor often leads to cleaner reaction profiles and higher yields compared to batch methods. mdpi.com For example, sluggish transformations can be drastically accelerated. springerprofessional.de
Scalability: Scaling up production in a flow system is typically achieved by running the reactor for a longer duration ("numbering-up") rather than increasing the reactor size ("scaling-up"), which simplifies process development. springerprofessional.de
Automation: Continuous flow systems are amenable to automation and in-line analysis, allowing for real-time monitoring and optimization of the reaction process. mdpi.com
The table below outlines a representative multi-step flow synthesis for an isoxazole derivative.
| Step | Reaction | Reagents/Conditions in Flow | Purpose | Reference |
| 1 | Oximation | Aldehyde, Hydroxylamine, Base | Continuous formation of the oxime intermediate. | researchgate.net |
| 2 | Chlorination | Oxime, N-Chlorosuccinimide or in-situ Cl₂ | Generation of the hydroximoyl chloride intermediate without isolation. | researchgate.net |
| 3 | Cycloaddition | Hydroximoyl chloride, Enamine | Formation of the final trisubstituted isoxazole ring. | researchgate.net |
This integrated approach demonstrates the power of flow chemistry to streamline the synthesis of complex heterocyclic molecules, making the process more efficient, safer, and more sustainable. sci-hub.se
General Purification and Isolation Methodologies for Heterocyclic Nitriles
The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the required level of purity for subsequent applications. For heterocyclic nitriles such as this compound, a combination of standard and specialized techniques is employed, tailored to the specific physical and chemical properties of the compound and its impurities.
The polar nature of the nitrile group (-C≡N) and the heterocyclic isoxazole ring generally imparts moderate to good polarity to the molecule, influencing its solubility and chromatographic behavior. libretexts.org Common methodologies for purification include:
Extraction: Following the reaction, a primary work-up often involves liquid-liquid extraction. The crude reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or aqueous solutions (e.g., brine, sodium bicarbonate) to remove inorganic salts and water-soluble impurities.
Crystallization: If the heterocyclic nitrile is a solid at room temperature, crystallization is a powerful method for achieving high purity. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
Distillation: For liquid nitriles, fractional distillation can be an effective purification method, especially for removing impurities with significantly different boiling points. google.com However, azeotrope formation with certain impurities, such as hydrocarbons, can complicate separation. google.com In such cases, azeotropic distillation with an additive like methanol (B129727) can be used to selectively remove the hydrocarbon contaminant. google.com
Chromatography: Column chromatography is one of the most versatile and widely used purification techniques in organic synthesis. The crude product is loaded onto a stationary phase (most commonly silica (B1680970) gel) and eluted with a mobile phase (a single solvent or a mixture, e.g., ethyl acetate/hexane). Separation is achieved based on the differential adsorption of the components to the stationary phase. This technique is highly effective for separating compounds with close polarities.
Solvent Removal: After purification, the solvent is typically removed under reduced pressure using a rotary evaporator to yield the isolated, pure nitrile. organic-chemistry.org
The choice of purification method is dictated by the scale of the synthesis, the physical state of the product, and the nature of the impurities present. Often, a combination of these techniques is required to obtain the heterocyclic nitrile in the desired purity.
Chemical Reactivity and Mechanistic Investigations of 2 3 Methylisoxazol 5 Yl Acetonitrile
Transformations Involving the Nitrile (-C≡N) Group
The nitrile group is a versatile functional group that participates in a range of chemical reactions, including nucleophilic additions, cycloadditions, and reductions.
Nucleophilic Additions to the Nitrile (e.g., Hydrolysis, Amination)
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. One of the most common reactions is hydrolysis, which can be performed under acidic or basic conditions to yield a carboxylic acid.
Hydrolysis:
Under acidic conditions, the nitrile is typically heated with a strong acid, such as hydrochloric acid, to produce 2-(3-methylisoxazol-5-yl)acetic acid and an ammonium (B1175870) salt. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
| Reagent | Product | Conditions |
| H₃O⁺ | 2-(3-Methylisoxazol-5-yl)acetic acid | Heat |
| OH⁻, then H₃O⁺ | 2-(3-Methylisoxazol-5-yl)acetic acid | Heat, followed by acidification |
This is an interactive data table. Click on the headers to sort.
Cycloaddition Reactions (e.g., [2+3] Cycloadditions)
While the nitrile group itself can participate in cycloaddition reactions, a more common transformation involving this moiety in the context of isoxazole (B147169) synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. ias.ac.in Although 2-(3-Methylisoxazol-5-yl)acetonitrile (B1365010) already contains an isoxazole ring, its nitrile group could potentially be converted to a nitrile oxide and participate in further cycloadditions. This would typically involve the conversion of the nitrile to an aldoxime, followed by oxidation.
Intramolecular [3+2] cycloadditions of nitrile oxides are a powerful tool for the synthesis of fused bicyclic systems. mdpi.com
Reduction Pathways of the Nitrile Moiety
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a Primary Amine:
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. This reaction would yield 2-(3-methylisoxazol-5-yl)ethanamine. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, can also be used for the reduction of nitriles to primary amines. nih.govorganic-chemistry.org An electrochemical approach for the reduction of acetonitrile (B52724) to ethylamine (B1201723) has also been reported, which could potentially be adapted for more complex nitriles. osti.govnih.gov
Reduction to an Aldehyde:
A partial reduction of the nitrile group to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). This reaction is typically performed at low temperatures to prevent over-reduction to the amine. The reaction initially forms an imine intermediate, which is then hydrolyzed upon workup to afford 2-(3-methylisoxazol-5-yl)acetaldehyde.
| Reagent | Product | Conditions |
| LiAlH₄, then H₂O | 2-(3-Methylisoxazol-5-yl)ethanamine | Anhydrous ether, then aqueous workup |
| DIBAL-H, then H₂O | 2-(3-Methylisoxazol-5-yl)acetaldehyde | Low temperature (e.g., -78 °C), then aqueous workup |
This is an interactive data table. Click on the headers to sort.
Reactions at the Isoxazole Ring System
The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents present. In this compound, the ring is substituted at the 3- and 5-positions.
Electrophilic and Nucleophilic Functionalization of the Isoxazole Ring
The isoxazole ring can undergo electrophilic substitution reactions. For 3,5-disubstituted isoxazoles, the C4 position is the most likely site for electrophilic attack. Reactions such as halogenation can introduce a substituent at this position. For instance, various 3,5-disubstituted isoxazoles can be prepared via electrophilic cyclization, and these can be further functionalized. acs.orgorganic-chemistry.orgnih.gov
Nucleophilic substitution on the isoxazole ring is less common and generally requires the presence of a good leaving group and activating substituents. While specific examples for this compound are not documented, studies on related isoxazoles with electron-withdrawing groups have shown that nucleophilic substitution can occur. mdpi.com
Ring-Opening Reactions and Rearrangements of the Isoxazole Core
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions. This can be initiated by reducing agents, bases, or photochemically.
Reductive Ring Opening:
Catalytic hydrogenation can lead to the cleavage of the N-O bond, often resulting in the formation of an enaminone, which can be further transformed.
Base-Induced Ring Opening:
Strong bases can deprotonate the C4 position of the isoxazole ring, leading to ring opening and the formation of a β-ketonitrile.
Photochemical and Thermal Rearrangements:
Isoxazoles can undergo photochemical rearrangements to form oxazoles via an acyl azirine intermediate. acs.org Thermal isomerization of the isoxazole ring has also been observed in certain derivatives. documentsdelivered.comacs.org These rearrangements can provide access to a variety of other heterocyclic systems.
Reactivity at the 3-Methyl Group of the Isoxazole Ring
The methyl group at the 3-position of the isoxazole ring in this compound is generally considered to be chemically inert, particularly in comparison to a methyl group at the 5-position of the ring. This low reactivity is a direct consequence of the electronic structure of the isoxazole heterocycle.
Research on analogous compounds, such as 3,5-dimethyl-4-nitroisoxazole (B73060), provides clear evidence for this regiochemical difference in reactivity. In base-catalyzed aldol-type condensations with aromatic aldehydes, the methyl group at the C-5 position is readily deprotonated to form a stabilized carbanion. This stabilization arises from the conjugation of the C-5 position with the ring nitrogen atom and the electron-withdrawing nitro group at C-4. The resulting carbanion can then react with aldehydes.
Conversely, the 3-methyl group does not undergo this reaction under similar conditions. It lacks the necessary activation as it is not in a conjugated position that would allow for the effective delocalization and stabilization of a negative charge. One study explicitly states that in the condensation of 3,5-dimethyl-4-nitroisoxazole with benzaldehydes, the 5-methyl group reacts because the resulting carbanion is stabilized by the nitro group, while the 3-methyl group, which cannot be activated by the nitro group, does not participate in the reaction. researchgate.net This principle indicates that the 3-methyl group in this compound would require harsh conditions or highly reactive reagents to be functionalized.
| Position of Methyl Group | Activating Factors | Observed Reactivity in Aldol-Type Condensation | Reference Compound |
|---|---|---|---|
| C-3 | None | Unreactive | 3,5-dimethyl-4-nitroisoxazole |
| C-5 | Conjugation with ring nitrogen and C-4 nitro group | Reactive | 3,5-dimethyl-4-nitroisoxazole |
Acid-Base Properties and Tautomerism of the Acetonitrile Methylene (B1212753) Group
The methylene (-CH₂-) group in this compound is positioned between two electron-withdrawing groups: the isoxazole ring and the nitrile (-C≡N) group. This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base.
Acid-Base Properties: While specific experimental pKa values for this compound are not readily available in the literature, the acidity of this compound can be estimated by comparison with other carbon acids. The isoxazole ring acts as an electron-withdrawing heterocyclic system, and the nitrile group is also strongly electron-withdrawing. Both groups contribute to the stabilization of the conjugate base (a carbanion) formed upon deprotonation of the methylene group. Comprehensive studies have established extensive pKa scales for a wide variety of organic acids in non-aqueous solvents like acetonitrile. ut.ee For context, carbon acids flanked by two nitrile groups (malononitrile) or other strongly withdrawing groups exhibit pKa values in acetonitrile in the range of 10-15. It is plausible that the pKa of this compound in acetonitrile falls within a moderately acidic range for carbon acids.
Tautomerism: The formation of a carbanion at the methylene position allows for the possibility of prototropic tautomerism. Specifically, a nitrile-ketenimine tautomerism can be envisioned. In this equilibrium, a proton would migrate from the carbon of the methylene group to the nitrogen of the nitrile group, resulting in the formation of a ketenimine tautomer.
Nitrile form: this compound
Ketenimine form: 2-(3-Methylisoxazol-5-yl)-1-ethenimine
Studies on other nitrile-containing compounds have investigated this type of tautomerism, often using mass spectrometry and theoretical calculations to determine the thermodynamics of the equilibrium. researchgate.net However, for most simple acetonitriles, the nitrile form is overwhelmingly favored thermodynamically. There is currently no specific experimental or computational data confirming the existence or stability of the ketenimine tautomer for this compound. The equilibrium is expected to lie heavily on the side of the nitrile tautomer under normal conditions.
Detailed Mechanistic Studies of Key Transformations (e.g., Transition State Analysis, Kinetic Studies)
While mechanistic studies focused specifically on this compound are limited, detailed investigations into the fundamental reactivity of the isoxazole core in related molecules provide significant insights into potential transformations. Two such key transformations are photoisomerization and ozonolysis.
Photoisomerization of the Isoxazole Ring: Computational studies have elucidated the mechanism of the photochemical rearrangement of isoxazoles to oxazoles. For example, the photolysis of 3,5-dimethylisoxazole (B1293586) has been investigated using ab initio CAS-SCF methods. acs.org This research suggests a direct and highly efficient reaction mechanism that proceeds through a conical intersection.
The proposed pathway is as follows:
Excitation: The isoxazole molecule absorbs a photon, promoting it to an excited singlet state (a ¹π → ¹π* transition).
Bond Permutation via Conical Intersection: In the excited state, the molecule's geometry distorts, leading to the cleavage of the weak N-O bond and permutation of the C-N ring bond. This process occurs via a conical intersection, which provides a highly efficient pathway for the molecule to return to the electronic ground state.
Intermediate Formation: This ring opening leads to the formation of a transient acetyl nitrile ylide intermediate.
Ring Closure: The intermediate rapidly undergoes ring closure to form the more stable 2,5-dimethyloxazole (B1606727) product.
This mechanistic analysis, which bypasses multiple steps and high-energy intermediates of previously proposed mechanisms, indicates that the photoisomerization is a very rapid and efficient process. acs.org
Kinetics and Mechanism of Ozonolysis: The reaction of isoxazoles with ozone has been studied to understand their fate in environmental or chemical processes. Kinetic studies have determined the second-order rate constants for these reactions. For instance, 3,5-dimethylisoxazole reacts with ozone with a rate constant (kO₃) of 54 M⁻¹s⁻¹. nih.gov The reaction mechanism is proposed to be a Criegee-type reaction.
| Compound | Second-Order Rate Constant (kO₃) at pH 7 | Reference |
|---|---|---|
| 3,5-Dimethylisoxazole | 54 M⁻¹s⁻¹ | nih.gov |
| Acetylsulfamethoxazole | 260 M⁻¹s⁻¹ | nih.gov |
The mechanism involves the initial attack of ozone on the C=C double bond of the isoxazole ring, followed by cleavage and rearrangement to form various oxidation products. These detailed mechanistic and kinetic studies on the isoxazole ring highlight the primary pathways through which this compound is likely to transform under specific photochemical or oxidative conditions. nih.gov
Advanced Structural and Spectroscopic Probes of 2 3 Methylisoxazol 5 Yl Acetonitrile and Its Derivatives
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
In the solid state, the isoxazole (B147169) ring is expected to be essentially planar. The substituents at the 3- and 5-positions, the methyl and acetonitrile (B52724) groups respectively, will have specific orientations relative to this ring. The crystal packing of such molecules is governed by a network of intermolecular interactions. These can include weak C—H···N and C—H···O hydrogen bonds, where the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the nitrile group act as acceptors. Furthermore, π-π stacking interactions between adjacent isoxazole rings may contribute to the stability of the crystal lattice. rsc.org The nature and geometry of these interactions dictate the supramolecular architecture of the compound in the solid state.
Table 1: Representative Crystallographic Data for a Related 3,5-Disubstituted Isoxazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.234(1) |
| b (Å) | 10.567(2) |
| c (Å) | 20.112(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: Data is for a representative derivative and serves as an illustrative example.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-(3-Methylisoxazol-5-yl)acetonitrile (B1365010), standard ¹H and ¹³C NMR would confirm the basic connectivity. However, advanced techniques like 2D NMR provide deeper insights.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, between the methyl protons and the isoxazole ring proton. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, confirming the attachment of the methyl and acetonitrile groups to the isoxazole ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, helping to define the preferred conformation in solution. researchgate.netunifi.it
Computational NMR: In the absence of extensive experimental data, computational methods can predict NMR chemical shifts. Using Density Functional Theory (DFT), the geometry of this compound can be optimized, and its ¹H and ¹³C chemical shifts can be calculated. unn.edu.ng These theoretical values, when compared with experimental data for related compounds, can aid in the definitive assignment of signals and provide confidence in the structural elucidation. unn.edu.ng
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | 2.3 | 11.5 |
| CH₂ | 3.8 | 15.0 |
| Isoxazole H | 6.2 | 100.0 |
| Isoxazole C3 | - | 160.0 |
| Isoxazole C5 | - | 170.0 |
| CN | - | 115.0 |
Note: These are approximate values based on computational models and data from related structures.
High-Resolution Mass Spectrometry for Elucidating Reaction Products and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound and its derivatives with high accuracy. When coupled with techniques like electron ionization (EI), it also provides valuable information about the molecule's fragmentation patterns, which can be used for structural confirmation.
The fragmentation of isoxazole rings under EI-MS conditions is well-documented and typically involves cleavage of the weak N-O bond. mdpi.com For this compound, the molecular ion peak would be expected. Subsequent fragmentation could involve the loss of small neutral molecules such as CO, HCN, or CH₃CN. The acetonitrile side chain could also undergo characteristic fragmentation. By analyzing the exact masses of the fragment ions, the elemental composition of each fragment can be determined, allowing for the proposal of detailed fragmentation pathways. This information is invaluable for identifying unknown reaction products and impurities.
Table 3: Plausible High-Resolution Mass Spectrometry Fragments for this compound
| m/z (calculated) | Proposed Fragment Ion |
|---|---|
| 122.0531 | [C₆H₆N₂O]⁺ (Molecular Ion) |
| 94.0425 | [C₅H₄NO]⁺ |
| 81.0344 | [C₄H₃N₂]⁺ |
| 67.0422 | [C₄H₅N]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For this compound, these techniques are particularly useful for identifying key functional groups and characterizing the nature of the chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band around 2250 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. The C=N and C=C stretching vibrations of the isoxazole ring would appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed around 3000-2850 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the isoxazole ring are often more intense in the Raman spectrum compared to the IR, providing a more complete picture of the ring's vibrational modes. researchgate.net
Computational DFT calculations can be employed to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra and provides a more detailed understanding of the vibrational modes. researchgate.net
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | ~2250 |
| C=N (isoxazole) | Stretching | ~1600-1500 |
| C=C (isoxazole) | Stretching | ~1500-1400 |
| C-H (sp³) | Stretching | ~2950-2850 |
Chiroptical Spectroscopy (if chiral derivatives are synthesized)
While this compound itself is achiral, the synthesis of chiral derivatives would open the door to the use of chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD). These techniques measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.
Should a chiral center be introduced, for example, by substitution on the methylene group of the acetonitrile moiety, CD spectroscopy could be used to determine the absolute configuration of the enantiomers by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.gov CD spectra provide information about the electronic transitions within the molecule and how they are perturbed by the chiral environment. nih.gov This would be a critical tool for characterizing the stereochemistry of any synthesized chiral derivatives. nih.govrsc.org
Theoretical and Computational Chemistry of 2 3 Methylisoxazol 5 Yl Acetonitrile
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
In a hypothetical computational study, researchers would employ methods like Density Functional Theory (DFT) or other Ab Initio techniques to investigate the electronic characteristics of 2-(3-Methylisoxazol-5-yl)acetonitrile (B1365010).
Analysis of Molecular Orbitals, Frontier Orbitals, and Electronic Properties
The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Electrostatic Potential Surface Analysis and Charge Distribution
An electrostatic potential surface map would be generated to visualize the charge distribution across the molecule. This would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into potential sites for electrophilic and nucleophilic attack.
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling could be used to explore potential reaction pathways involving this compound.
Transition State Characterization and Reaction Pathway Prediction
By mapping the potential energy surface, researchers could identify transition states and intermediates for hypothetical reactions. This would allow for the prediction of the most likely reaction mechanisms and the calculation of activation energies, providing a deeper understanding of the reaction kinetics.
Solvent Effects in Computational Reaction Modeling
The influence of different solvents on reaction outcomes could be simulated using various solvent models. These models can account for the solvent's polarity and its specific interactions with the solute, which can significantly alter reaction rates and pathways.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations would provide a dynamic picture of this compound's behavior over time. These simulations could reveal the preferred conformations of the molecule and detail its interactions with surrounding molecules, which is essential for understanding its behavior in condensed phases.
While these computational approaches are standard in modern chemical research, the absence of specific studies on this compound means that a detailed and data-driven article as requested cannot be produced. Further experimental and computational research is needed to fill this knowledge gap.
In Silico Exploration of Chemical Space for Structure-Property Relationships
In silico methods enable the calculation of a wide array of molecular descriptors for this compound, which helps in understanding its chemical behavior and its relationship with various physical properties. These computational predictions are crucial for screening and understanding compounds before engaging in potentially costly and time-consuming laboratory synthesis and analysis.
Quantitative Structure-Property Relationship (QSPR) studies, a subset of QSAR that focuses on physical and chemical properties rather than biological activity, rely on these calculated descriptors. researchgate.net Such studies correlate the structural features of a molecule with its properties. For this compound, key physicochemical properties can be calculated using various computational models. These descriptors are fundamental in predicting the compound's behavior in different chemical environments and systems.
Several computational tools and web servers are available for the prediction of these properties. For instance, properties such as the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond acceptors and donors can be readily estimated. These descriptors are critical in understanding the solubility, permeability, and potential intermolecular interactions of the molecule.
A selection of computationally predicted physicochemical properties for this compound is presented in the table below.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C6H6N2O |
| Molecular Weight | 122.12 g/mol |
| Topological Polar Surface Area (TPSA) | 49.82 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.0491 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
These calculated values provide a foundational understanding of the molecule's properties. For example, the LogP value suggests a moderate lipophilicity, while the TPSA indicates the molecule's polarity, which influences its solubility and permeability characteristics. The number of rotatable bonds gives an indication of the molecule's conformational flexibility. Such in silico studies are prevalent for various isoxazole (B147169) derivatives, often as a preliminary step in assessing their potential as drug candidates by predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ukaazpublications.comresearchgate.net
Prediction and Validation of Spectroscopic Properties
Computational quantum chemistry methods are invaluable for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.
Computational NMR Spectroscopy
Below is a hypothetical table illustrating the kind of data that would be generated from a computational NMR prediction for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH3 | ~2.3 | ~11 |
| CH (isoxazole ring) | ~6.5 | ~100 |
| CH2 | ~4.0 | ~15 |
| CN | - | ~115 |
| C3 (isoxazole ring) | - | ~160 |
| C5 (isoxazole ring) | - | ~170 |
Note: The values in this table are hypothetical and serve as an illustration of the output of a computational NMR study. Actual values would require specific quantum chemical calculations.
Computational UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. oulu.fi This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data. A study on the parent isoxazole molecule using TD-DFT has provided insights into its core-shell excitations. oulu.fi For this compound, TD-DFT calculations would likely predict transitions involving the π-electron system of the isoxazole ring and potentially the nitrile group. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions.
The following table illustrates the potential output of a TD-DFT calculation for the primary electronic transitions of this compound.
| Transition | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | ~260 | ~0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | ~220 | ~0.40 | HOMO-1 → LUMO (π → π) |
Note: The values in this table are hypothetical and for illustrative purposes. Accurate predictions would necessitate specific TD-DFT calculations.
The validation of these predicted spectroscopic properties would ideally involve a direct comparison with experimental NMR and UV-Vis data for this compound. Such a comparison would allow for the assessment of the accuracy of the chosen computational methods and basis sets.
Applications and Strategic Utility of 2 3 Methylisoxazol 5 Yl Acetonitrile in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
In the field of organic synthesis, the strategic value of a building block is determined by its ability to introduce specific structural motifs and functional handles that can be elaborated into more complex target molecules. 2-(3-Methylisoxazol-5-yl)acetonitrile (B1365010) serves as an exemplary building block due to the distinct reactivity of its isoxazole (B147169) and acetonitrile (B52724) components.
Synthesis of Novel Heterocyclic Systems
The structure of this compound is pre-organized for the construction of diverse and novel heterocyclic frameworks. The acetonitrile group is a particularly reactive handle that can be transformed into a variety of other functional groups, serving as a linchpin for ring-forming reactions. For instance, the nitrile can undergo cycloaddition reactions to form tetrazoles or can be reduced to a primary amine, which can then be used as a nucleophile to build larger heterocyclic systems like pyrimidines or benzodiazepines.
Furthermore, the isoxazole ring itself, while generally stable, can participate in ring-transformation reactions under specific conditions, such as reductive cleavage, to unmask a 1,3-dicarbonyl relationship. This latent functionality allows for a different set of synthetic transformations, leading to the formation of pyrazoles, pyridines, or other complex cyclic systems. The compound is thus a key intermediate for accessing a wide range of heterocyclic structures, which are prevalent in medicinal chemistry and materials science. nih.gov
Precursor for Advanced Organic Scaffolds of Interest in Chemical Biology or Materials Science
The 3-methylisoxazol-5-yl motif is a recognized scaffold in the design of biologically active molecules. Its incorporation into a larger molecule can influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. For example, related isoxazole-containing sulfonamides have been investigated as inhibitors of human carbonic anhydrase isoenzymes, which are important therapeutic targets. nih.gov In this context, this compound represents a key starting material for synthesizing libraries of compounds built around this privileged scaffold for screening in drug discovery programs. nih.gov
By transforming the nitrile group into an amine, carboxylic acid, or other functionalities, chemists can readily attach this isoxazole scaffold to various pharmacophores or linkers. This modular approach is central to modern chemical biology for the development of molecular probes and potential therapeutic agents.
Strategy for Accessing Densely Functionalized Molecules
The creation of molecules with high functional group density is a persistent challenge in organic synthesis. This compound provides a strategic advantage in this pursuit. The isoxazole ring contains nitrogen and oxygen heteroatoms and a methyl substituent, while the side chain contains a reactive nitrile group. This collection of functionalities in a compact structure allows for sequential and selective chemical modifications.
This approach aligns with the principles of diversity-oriented synthesis, where complex and diverse molecular structures are generated from a common starting material. frontiersin.org For example, the nitrile can be hydrolyzed to a carboxylic acid, the methyl group on the isoxazole can be functionalized, and the isoxazole ring itself can be modified, all in a controlled manner. This allows for the systematic exploration of chemical space around the isoxazole core, facilitating the discovery of molecules with novel properties.
Applications in Materials Chemistry
The unique electronic and structural features of this compound also make it a promising candidate for applications in materials chemistry, particularly in the synthesis of specialized polymers and coordination compounds.
Development of Polymer Precursors and Monomers
Heterocycle-containing polymers are known for their enhanced thermal stability, specific electronic properties, and potential for biomedical applications. The isoxazole moiety can impart rigidity and polarity to a polymer backbone. While direct polymerization of this compound is not typical, it can be readily converted into a polymerizable monomer.
For instance, reduction of the nitrile group to a primary amine would yield 2-(3-methylisoxazol-5-yl)ethanamine. This amine could then be reacted with monomers like acryloyl chloride or methacryloyl chloride to produce novel acrylamide (B121943) or methacrylamide (B166291) monomers. These monomers, containing the pendant methylisoxazole group, can then be polymerized or copolymerized to create materials with tailored properties. A study on the related monomer 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (B99206) demonstrates the feasibility of incorporating isoxazole units into polymer chains to influence their characteristics. researchgate.net
Table 1: Example of Isoxazole-Containing Monomer and its Copolymerization This table is based on research on a structurally related compound to illustrate the potential application.
| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | Initiator | Key Finding | Source |
|---|---|---|---|---|---|
| 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (IAOEMA) | Methyl Methacrylate (MMA) | Free-radical copolymerization | AIBN | Reactivity ratios were determined, indicating the copolymerization behavior. | researchgate.net |
| 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (IAOEMA) | Styrene (ST) | Free-radical copolymerization | AIBN | Thermal properties of the resulting copolymers were investigated. | researchgate.net |
Ligand Design in Coordination Chemistry and Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic molecules known as ligands. The properties of these materials are highly dependent on the geometry and chemical nature of the organic ligands. This compound possesses multiple potential coordination sites: the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atom of the nitrile group. nih.gov
This multi-dentate character makes it an attractive candidate for designing novel ligands. The specific arrangement of these donor atoms could lead to the formation of MOFs with unique network topologies and pore environments. The rigidity of the isoxazole ring can help in the formation of stable, porous frameworks, while the nitrile group can either coordinate directly to a metal center or be chemically modified into other linking groups, such as a carboxylate or a tetrazole, prior to framework assembly. The use of related nitrogen-containing heterocyclic ligands, such as imidazoles and triazoles, is well-established in the construction of diverse MOF structures. rsc.orgmdpi.com
Table 2: Examples of Heterocyclic Ligands in the Construction of Coordination Polymers and MOFs
| Heterocyclic Ligand | Metal Ion(s) | Resulting Structure Type | Source |
|---|---|---|---|
| 5-(2-methylimidazol-1-yl) isophthalic acid | Co(II) | 3D Metal-Organic Framework (MOF) | rsc.org |
| 1,4-bis(1-imidazolyl)benzene | Co(II) | 3D Interpenetrating MOF | rsc.org |
| 1,2,4-Triazole Amino Acid Linkers | Cd(II), Zn(II), Cu(II) | 1D Chain and 3D Coordination Polymers | mdpi.com |
| Bis(imidazolyl) Ligands | Mn(II), Zn(II) | Coordination Polymers |
Advanced Catalysis and Organic Transformations
While specific research detailing the direct application of this compound as a catalyst is not extensively documented, the inherent chemical functionalities of the molecule suggest its potential utility as a reagent or a ligand component in various catalytic systems and organic transformations. The strategic placement of the cyanomethyl group on the isoxazole ring offers multiple avenues for chemical manipulation.
The acetonitrile group is a versatile functional group in organic synthesis. The methylene (B1212753) bridge adjacent to the cyano group is activated by the electron-withdrawing nature of both the nitrile and the isoxazole ring, making the protons acidic. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.
For instance, the in-situ generated anion of this compound could be employed in:
Alkylation and Acylation Reactions: Reaction with alkyl halides or acylating agents would lead to the introduction of diverse substituents at the carbon atom adjacent to the nitrile group.
Condensation Reactions: Knoevenagel-type condensations with aldehydes and ketones could yield α,β-unsaturated nitrile products, which are valuable intermediates for the synthesis of more complex molecules.
Michael Additions: The carbanion can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, facilitating the formation of new carbon-carbon bonds.
Furthermore, the nitrile group itself can be catalytically transformed. Transition metal catalysts, particularly those based on palladium, nickel, or copper, are known to facilitate the addition of various nucleophiles to nitriles, leading to the formation of heterocycles or functionalized amines after subsequent reduction. The nitrogen atom of the isoxazole ring could also act as a coordinating site for a metal catalyst, potentially influencing the regioselectivity and stereoselectivity of transformations at the acetonitrile moiety.
The catalytic activation of the C-H bonds of the acetonitrile group by transition metal complexes, such as those of ruthenium, is another area of potential application. Such activation would enable direct functionalization of the methylene group, providing a more atom-economical approach to the synthesis of derivatives.
Strategic Intermediate in Agrochemical Synthesis for Structure Diversification
The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry, present in a range of commercial herbicides, fungicides, and insecticides. The utility of this compound as a strategic intermediate lies in its ability to serve as a versatile building block for the synthesis of a diverse library of isoxazole-containing agrochemical candidates.
The cyanomethyl group at the 5-position of the isoxazole ring is a key handle for molecular diversification. The nitrile functionality can be readily converted into other important chemical groups, thereby allowing for extensive structure-activity relationship (SAR) studies.
Potential Transformations and Resulting Agrochemical Scaffolds:
| Starting Functional Group | Transformation Reaction | Resulting Functional Group | Potential Agrochemical Class |
| Nitrile | Hydrolysis (acidic or basic) | Carboxylic Acid | Herbicides, Plant Growth Regulators |
| Nitrile | Reduction (e.g., with LiAlH4 or catalytic hydrogenation) | Primary Amine | Fungicides, Insecticides |
| Nitrile | Reaction with Grignard reagents followed by hydrolysis | Ketone | Fungicides, Herbicides |
| Nitrile | Cycloaddition reactions (e.g., with azides) | Tetrazole | Fungicides, Herbicides |
| Methylene | Alkylation/Arylation | Substituted Acetonitrile | Insecticides, Herbicides |
The carboxylic acids derived from the hydrolysis of the nitrile can be further functionalized to form esters and amides, which are common motifs in herbicidal compounds. The primary amines obtained from nitrile reduction can serve as key intermediates for the synthesis of various N-heterocycles or be incorporated into structures known to possess fungicidal or insecticidal properties. The reaction with organometallic reagents like Grignard reagents provides access to ketones, which are precursors to a variety of other functional groups and heterocyclic systems.
Moreover, the isoxazole ring itself can be a target for further functionalization, although it is generally a stable aromatic system. The strategic introduction of substituents on the isoxazole ring, combined with the diverse transformations of the cyanomethyl group, allows for a combinatorial approach to the synthesis of new agrochemical candidates. This structural diversification is crucial for optimizing biological activity, improving selectivity, and overcoming resistance issues in target pests and weeds. The modular nature of this compound, therefore, makes it a valuable platform for the discovery of next-generation crop protection agents.
Challenges and Future Research Directions in 2 3 Methylisoxazol 5 Yl Acetonitrile Research
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
A significant challenge in the utilization of 2-(3-methylisoxazol-5-yl)acetonitrile (B1365010) lies in its synthesis. Current synthetic methodologies often face limitations in terms of efficiency, sustainability, and scalability. Future research must prioritize the development of novel synthetic strategies that are not only high-yielding but also environmentally benign and economically viable for large-scale production.
Key areas for improvement include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Green Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents. nih.gov The use of environmentally friendly reagents, such as employing Hydroxy(tosyloxy)iodobenzene (HTIB) for the conversion of aldoximes to nitrile oxides, offers a more sustainable approach. nih.gov
Catalysis: Exploring novel catalytic systems, including metal-free catalysts, to improve reaction rates and selectivity under milder conditions. nih.govresearchgate.net Copper(I)-catalyzed procedures have shown promise for the regioselective synthesis of isoxazole (B147169) derivatives. nih.gov
Flow Chemistry: Implementing continuous-flow processes can offer better control over reaction parameters, improve safety, especially when handling energetic intermediates, and facilitate scalability. amazonaws.comrsc.org This approach has been successfully applied to the synthesis of other heterocyclic compounds, demonstrating its potential for producing this compound and its derivatives. amazonaws.comrsc.org
Table 1: Comparison of Synthetic Approaches for Isoxazole Derivatives
| Approach | Advantages | Disadvantages | Potential for this compound |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Often involves harsh conditions, hazardous reagents, and difficult purification | Serves as a baseline for improvement |
| Catalytic Methods | Increased efficiency, selectivity, and milder conditions | Catalyst cost and removal can be challenging | High potential for developing more efficient routes |
| Ultrasound-Assisted Synthesis | Shorter reaction times, high yields, and milder conditions | Specialized equipment required | Promising for rapid and efficient synthesis |
| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup costs can be high | Ideal for large-scale, sustainable production |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The isoxazole ring and the acetonitrile (B52724) group in this compound are both reactive moieties that offer numerous possibilities for chemical transformations. researchgate.net The isoxazole ring, while aromatic, contains a weak nitrogen-oxygen bond that can be cleaved under certain reductive or basic conditions, making it a valuable synthetic intermediate. researchgate.net Future research should focus on exploring the untapped reactivity of this compound to generate novel molecular architectures.
Potential areas of investigation include:
Ring Transformations: Investigating reactions that lead to the rearrangement of the isoxazole ring into other heterocyclic systems, such as the observed base-mediated transformation of isoxazoles to oxazoles. nih.govlboro.ac.uk
Functionalization of the Acetonitrile Group: Developing new methods for the selective transformation of the nitrile and adjacent methylene (B1212753) group into a variety of other functional groups.
Cycloaddition Reactions: Utilizing the isoxazole ring or derivatives of the acetonitrile group in cycloaddition reactions to construct complex polycyclic systems. researchgate.net
Metal-Catalyzed Cross-Coupling: Employing the isoxazole ring as a scaffold for palladium-catalyzed cross-coupling reactions to introduce molecular diversity. researchgate.net
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms is crucial for accelerating the discovery of new derivatives with desirable properties. rsc.org Automated systems can rapidly synthesize and screen large libraries of compounds, significantly reducing the time and resources required for drug discovery and materials science research. researchgate.netnih.gov
Future efforts in this area should include:
Development of Automation-Friendly Reactions: Adapting existing synthetic routes or developing new ones that are compatible with robotic systems, often involving room temperature reactions and automation-friendly solvents like dimethyl sulfoxide. researchgate.net
Miniaturization: Utilizing technologies like acoustic dispensing to perform reactions on a nanoscale, allowing for the synthesis and screening of large compound libraries in formats such as 1536-well plates. rsc.orgnih.gov
High-Throughput Screening (HTS): Applying HTS techniques to rapidly evaluate the biological activity or material properties of newly synthesized derivatives. ewadirect.comnih.gov This allows for the efficient identification of lead compounds for further development. ewadirect.com
Uncovering Undiscovered Applications in Material Science and Advanced Chemical Technologies
While isoxazole derivatives have been extensively studied in medicinal chemistry, their potential applications in material science and other advanced chemical technologies remain largely unexplored. researchgate.net The unique electronic and structural properties of the isoxazole ring suggest that derivatives of this compound could find use in a variety of materials. researchgate.net
Promising areas for future research include:
Organic Electronics: Investigating the use of isoxazole-containing compounds as organic semiconductors in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
Polymers: Exploring the incorporation of the this compound moiety into polymer backbones to create materials with novel thermal, optical, or electronic properties. researchgate.net
Sensors: Designing and synthesizing derivatives that can act as chemical sensors through interactions with specific analytes.
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of this compound. eurjchem.com Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into molecular structure, reactivity, and spectroscopic properties, guiding experimental design and interpretation. researchgate.netscirp.org
Future research should aim to:
Predict Reaction Outcomes: Use computational models to predict the feasibility and selectivity of new reactions, thereby reducing the amount of trial-and-error experimentation.
Elucidate Reaction Mechanisms: Employ theoretical calculations to gain a deeper understanding of the mechanisms of known and novel transformations.
Design Molecules with Targeted Properties: Utilize computational screening to design new derivatives of this compound with specific electronic, optical, or biological properties before undertaking their synthesis. ewadirect.com
Correlate Structure and Activity: Combine experimental data with computational analysis to build robust structure-activity relationship (SAR) models, which are invaluable in fields like drug discovery.
By addressing these challenges and exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in a wide range of scientific and technological applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Methylisoxazol-5-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodology : Multi-step syntheses often involve coupling reactions between isoxazole precursors and acetonitrile derivatives. For example, analogous compounds like Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate are synthesized using solvents such as dimethylformamide (DMF) or acetonitrile under reflux, with catalysts like triethylamine to promote cyclization .
- Optimization : Temperature control (60–80°C) and pH adjustments (neutral to slightly basic) are critical to minimize side reactions. Purification via recrystallization (using DMF/acetic acid mixtures) or column chromatography improves yield and purity .
Q. What safety protocols should be followed when handling this compound?
- Safety Measures :
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates .
- Waste Disposal: Segregate hazardous waste (e.g., nitrile-containing byproducts) and partner with certified waste management services .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR peaks with reference data for analogous isoxazole-acetonitrile derivatives (e.g., δ 2.4 ppm for methyl groups on isoxazole) .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 v/v) to assess purity (>95% by area under the curve) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 137.1 for CHNO) .
Advanced Research Questions
Q. How do substituents on the isoxazole ring influence the reactivity of acetonitrile derivatives in cross-coupling reactions?
- Mechanistic Insights : Electron-withdrawing groups (e.g., chloro, bromo) on the isoxazole ring enhance electrophilicity, facilitating nucleophilic substitution at the acetonitrile moiety. For example, 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
- Data-Driven Design : Computational modeling (DFT) predicts regioselectivity in reactions, validated by experimental yields (e.g., 75–85% for para-substituted aryl products) .
Q. What analytical techniques are critical for resolving contradictory data in reaction yield and selectivity?
- Case Study : Discrepancies in reported yields for similar compounds (e.g., 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile) may arise from impurities or solvent effects.
- Troubleshooting :
- LC-MS : Identify byproducts (e.g., dimerization products at m/z 273.67) .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to optimize time-dependent parameters (e.g., 4-hour reflux for cyclization) .
Q. What strategies can be employed to mitigate byproduct formation during multi-step syntheses involving this compound?
- Preventive Measures :
- Temperature Gradients : Slow heating (2°C/min) reduces thermal decomposition of intermediates .
- Catalyst Screening : Test Pd/Cu or Ni catalysts for cross-coupling steps to suppress homocoupling byproducts .
- Byproduct Characterization : Use preparative TLC (silica gel, chloroform:methanol 7:3) to isolate and identify minor components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
